N-(3-chlorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S2/c1-11-21-22-18(28-11)27-10-14-7-15(24)16(26-2)8-23(14)9-17(25)20-13-5-3-4-12(19)6-13/h3-8H,9-10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPJIWNLPOKCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C_{20}H_{22}ClN_{3}O_{3}S, with a molecular weight of 436.9 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a thiadiazole ring known for its pharmacological properties.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant inhibitory effects on human cancer cell lines, such as breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50) values were determined using the MTT assay, with results indicating promising anticancer activity comparable to established chemotherapeutics like 5-Fluorouracil .
- Mechanism of Action : The compound's mechanism involves interaction with tubulin, inhibiting its polymerization and disrupting the mitotic spindle formation. This was supported by docking studies that revealed binding interactions at the colchicine site .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiadiazole Ring : Known for its anticancer properties, modifications on this ring influence potency.
- Chlorophenyl Substituent : The presence of a chlorine atom enhances lipophilicity and bioavailability.
Studies indicate that variations in substituents on the thiadiazole ring significantly affect cytotoxicity across different cancer types .
Case Studies
-
Study by Alam et al. (2011) : Investigated a series of thiadiazole derivatives including compounds similar to N-(3-chlorophenyl)-2-(5-methoxy...) which showed notable suppressive activity against lung (A549), skin (SK-MEL), and ovarian cancers (SK-OV) .
- Findings : The most active compound in their study had an IC50 value of 4.27 µg/mL against SK-MEL cells.
- Research by Mohammadi-Farani et al. (2014) : Focused on thiadiazole derivatives as tyrosine kinase inhibitors, demonstrating significant anticancer activity against prostate and neuroblastoma cell lines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a chlorophenyl group, methoxy substituents, and a thiadiazole moiety. The presence of these functional groups contributes to its biological activity.
Biological Activities
Research indicates that N-(3-chlorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds containing thiadiazole and pyridine derivatives often possess antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole exhibit activity against both Gram-positive and Gram-negative bacteria. The inclusion of the chlorophenyl group may enhance this activity through increased lipophilicity and better membrane penetration .
Anticancer Potential
The structural components of this compound suggest potential anticancer properties. Research into similar compounds has demonstrated that pyridine derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its hybrid architecture combining pyridinone, thiadiazole, and chloro-substituted phenyl groups. Below is a comparative analysis with analogous molecules:
Key Observations :
- Pyridinone vs.
- Thiadiazole vs. Oxadiazole/Triazole Substituents : The 1,3,4-thiadiazole group in the target compound may confer higher metabolic stability compared to 1,3,4-oxadiazole derivatives due to reduced susceptibility to hydrolysis .
- Chloro-Substituted Aromatic Groups : The 3-chlorophenyl group is shared with compound [14], but the latter’s additional methoxy group could modulate solubility and target selectivity .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from analogs:
- Antiproliferative Activity : Compound [1] (1,3,4-oxadiazole derivative) showed IC₅₀ values of 8–12 µM against cancer cell lines, attributed to its nitroaryl group enhancing electron-withdrawing effects .
- Lipophilicity : The target compound’s logP is predicted to be higher than triazole derivatives (e.g., [14]) due to the thiadiazole and chlorophenyl groups, which may improve blood-brain barrier penetration .
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridine or thiadiazole core, followed by functionalization. Key steps include:
- Chloroacetylation : Reacting intermediates (e.g., 5-methoxy-2-mercaptomethyl-4-oxopyridine) with chloroacetyl chloride in the presence of triethylamine (TEA) or potassium carbonate (K₂CO₃) in DMF or dioxane .
- Thioether linkage : Coupling the chlorinated intermediate with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions (e.g., K₂CO₃ in acetone) .
- Final amidation : Introducing the 3-chlorophenyl group via nucleophilic substitution or condensation .
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for solubility vs. acetone for selectivity) .
- Control temperature (room temperature for stability vs. reflux for reactivity) .
Table 1 : Representative Synthesis Conditions
Q. What spectroscopic and chromatographic methods are used for characterization?
Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyridine C=O at ~165 ppm, thiadiazole protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 2 ppm) .
- X-ray Crystallography : For unambiguous structural confirmation using SHELX or WinGX software .
- HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation. Refine structures via SHELXL (for small molecules) or PHENIX (for macromolecules) .
- Key Parameters : Analyze bond angles, torsion angles, and anisotropic displacement parameters to confirm the planar geometry of the pyridine-thiadiazole core .
- Software Workflow : Process data with WinGX (for integration) and Olex2 (for visualization). Validate using R-factor (<0.05) and residual density maps .
Example : A 2021 study resolved a conformational isomerism issue in a related acetamide derivative by comparing experimental vs. DFT-calculated bond lengths .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer :
- Variable Substituents : Modify the thiadiazole (e.g., methyl → ethyl) or pyridine (e.g., methoxy → ethoxy) groups to assess electronic effects .
- Biological Assays : Test derivatives against target enzymes (e.g., acetylcholinesterase for neuroactivity) using kinetic assays (IC₅₀ determination) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity .
Table 2 : SAR Data for Analogous Compounds
| Derivative | Substituent (R) | IC₅₀ (µM) | LogP |
|---|---|---|---|
| A | 5-Methyl-thiadiazole | 0.45 | 2.8 |
| B | 5-Ethyl-thiadiazole | 1.20 | 3.2 |
| C | 5-Phenyl-thiadiazole | >10 | 4.1 |
Q. How to address contradictions in biological activity data across studies?
Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum-free conditions) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey test) to compare datasets. For example, a 2018 study resolved discrepancies in hypoglycemic activity by controlling for murine strain variability .
- Orthogonal Assays : Validate results using alternative methods (e.g., in vitro kinase inhibition + in vivo zebrafish models) .
Q. What strategies improve synthetic yield and selectivity?
Methodological Answer :
- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) for thioether formation .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during amidation .
- Microwave Synthesis : Reduce reaction time (e.g., from 8 h to 30 min) while maintaining >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
